molecular formula C17H16N4OS B14963878 [4-(1,2-Benzothiazol-3-yl)piperazin-1-yl](pyridin-3-yl)methanone

[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl](pyridin-3-yl)methanone

Cat. No.: B14963878
M. Wt: 324.4 g/mol
InChI Key: JLGHCUUDKDDTTA-UHFFFAOYSA-N
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Description

3-[4-(PYRIDINE-3-CARBONYL)PIPERAZIN-1-YL]-1,2-BENZOTHIAZOLE is a heterocyclic compound that features a benzothiazole ring fused with a piperazine moiety and a pyridine carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(PYRIDINE-3-CARBONYL)PIPERAZIN-1-YL]-1,2-BENZOTHIAZOLE typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzenethiol with a piperazine derivative under specific conditions to form the benzothiazole ring. The pyridine carbonyl group is then introduced through a subsequent reaction with pyridine-3-carbonyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[4-(PYRIDINE-3-CARBONYL)PIPERAZIN-1-YL]-1,2-BENZOTHIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the benzothiazole ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-[4-(PYRIDINE-3-CARBONYL)PIPERAZIN-1-YL]-1,2-BENZOTHIAZOLE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(PYRIDINE-3-CARBONYL)PIPERAZIN-1-YL]-1,2-BENZOTHIAZOLE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved can vary depending on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(PYRIDINE-3-CARBONYL)PIPERAZIN-1-YL]-1,2-BENZOTHIAZOLE is unique due to its specific combination of a benzothiazole ring, piperazine moiety, and pyridine carbonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C17H16N4OS

Molecular Weight

324.4 g/mol

IUPAC Name

[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone

InChI

InChI=1S/C17H16N4OS/c22-17(13-4-3-7-18-12-13)21-10-8-20(9-11-21)16-14-5-1-2-6-15(14)23-19-16/h1-7,12H,8-11H2

InChI Key

JLGHCUUDKDDTTA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NSC3=CC=CC=C32)C(=O)C4=CN=CC=C4

Origin of Product

United States

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